Product packaging for Epicamphor(Cat. No.:CAS No. 10292-98-5)

Epicamphor

Cat. No.: B081012
CAS No.: 10292-98-5
M. Wt: 152.23 g/mol
InChI Key: HFQTYOGWDNGZMS-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epicamphor, with the CAS registry number 10292-98-5 and molecular formula C10H16O, is a high-purity chemical compound supplied for use as an analytical reference standard . It is specifically designed as a reference standard for the active pharmaceutical ingredient (API) Camphor, ensuring traceability and compliance with major pharmacopeial standards such as the USP and EP . This product is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development, including in the commercial production of drugs like Asenapine . By providing a fully characterized and compliant benchmark, this compound helps ensure the consistency, safety, and efficacy of final pharmaceutical products . The mechanism of action of its parent compound, Camphor, involves interaction with transient receptor potential (TRP) channels. Research indicates that Camphor activates and strongly desensitizes the TRPV1 channel, which is a key mechanism underlying its topical analgesic effects . Additionally, Camphor is known to activate the TRPM8 receptor, creating a characteristic cooling sensation, and exhibits anti-inflammatory and antimicrobial properties . This compound is intended for research and laboratory use only. This product is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B081012 Epicamphor CAS No. 10292-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10292-98-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

HFQTYOGWDNGZMS-XCBNKYQSSA-N

SMILES

CC1(C2CCC1(CC2=O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2

Canonical SMILES

CC1(C2CCC1(CC2=O)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Epicamphor and Its Analogs

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of epicamphor and related lactones, Baeyer–Villiger monooxygenases represent a powerful biocatalytic tool.

Baeyer–Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govresearchgate.net This enzymatic transformation is the biological equivalent of the chemical Baeyer-Villiger oxidation. Unlike their chemical counterparts, which often require harsh peracids, BVMOs operate under mild conditions using molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H). nih.gov

The catalytic cycle of BVMOs is a well-orchestrated process. It begins with the binding of NADPH and the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor. The reduced flavin then reacts with molecular oxygen to form a key reactive intermediate, a stable flavin-peroxide. This peroxyflavin acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate to form a tetrahedral intermediate, analogous to the Criegee intermediate in the chemical reaction. Subsequent rearrangement leads to the insertion of an oxygen atom and the formation of the lactone product.

A hallmark of BVMOs is their exceptional selectivity. In the oxidation of asymmetric or bicyclic ketones like camphor (B46023) derivatives, the enzyme can distinguish between two potential migration groups, leading to different regioisomeric lactone products. This is often referred to as the formation of "normal" versus "abnormal" lactones. The "normal" product results from the migration of the more substituted carbon atom, a preference that generally aligns with the migratory aptitude observed in chemical oxidations. Conversely, migration of the less substituted carbon yields the "abnormal" product.

The inherent regioselectivity is dictated by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate relative to the reactive peroxyflavin intermediate. Furthermore, protein engineering has emerged as a powerful strategy to manipulate and even reverse the regioselectivity of these enzymes. By mutating specific amino acid residues within the active site, researchers can create more space or alter electronic interactions, thereby favoring the formation of the abnormal lactone over the normal one, or vice-versa. For instance, studies on the 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (OTEMO) have shown that single point mutations can switch the product distribution from a mixture of normal and abnormal lactones to predominantly one isomer.

Enzyme VariantSubstrateRatio of Normal:Abnormal LactoneConversion (%)
OTEMO Wild-Type(-)-cis-bicyclo[3.2.0]hept-2-en-6-one50:50>99
OTEMO F255A/F443V(-)-cis-bicyclo[3.2.0]hept-2-en-6-one90:10>99
OTEMO W501V(-)-cis-bicyclo[3.2.0]hept-2-en-6-one2:98>99

Table 1: Regioselectivity of OTEMO variants in the oxidation of a bicyclic ketone. Data demonstrates the power of protein engineering to control the reaction outcome.

Detailed mechanistic studies have elucidated the key steps in the BVMO catalytic cycle. The process is initiated by the binding of the NADPH cofactor, which then delivers a hydride to the FAD cofactor, generating its reduced form, FADH₂. Following the release of NADP+, molecular oxygen binds to the active site and reacts with FADH₂ to form a flavin-hydroperoxide, which quickly becomes the catalytically active flavin-peroxide intermediate.

This peroxyflavin is the key oxidizing species. It performs a nucleophilic attack on the carbonyl carbon of the ketone substrate. The resulting tetrahedral Criegee intermediate is stabilized within the enzyme's active site. The subsequent migratory insertion step, which determines the regioselectivity, is the rate-determining step for the chemical part of the reaction. After the migration, the unstable primary product collapses, releasing the lactone and a hydroxyflavin. Finally, the elimination of a water molecule regenerates the oxidized FAD, completing the catalytic cycle and preparing the enzyme for the next turnover.

Baeyer–Villiger Monooxygenases (BVMOs) in Ketone Oxidation

Total Synthesis Strategies

While biocatalysis offers an elegant route, traditional total synthesis remains a cornerstone for producing this compound and its derivatives, providing flexibility and access to a wide range of analogs.

A common and effective strategy for the synthesis of this compound and related compounds begins with bornane-2,3-dione, also known as camphorquinone (B77051). This readily available starting material possesses the core bicyclo[2.2.1]heptane skeleton and offers two distinct carbonyl groups that can be selectively manipulated. The challenge lies in differentiating between the C2 and C3 carbonyls to achieve the desired stereochemistry.

The general approach involves the selective reduction of one of the two ketone functionalities. Direct reduction of bornane-2,3-dione often leads to a mixture of diols, which may not be ideal. Therefore, a protection-deprotection strategy is typically employed to ensure that the chemical transformations occur at the desired position.

To achieve regioselective modification of bornane-2,3-dione, one of the carbonyl groups can be selectively protected as a ketal. The use of ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., TsOH) allows for the formation of an ethyleneketal, typically at the less sterically hindered carbonyl group.

This protection strategy is crucial as it renders the protected carbonyl inert to reducing agents. With one carbonyl masked, the remaining free ketone can be targeted for reduction. For example, using a hydride-based reducing agent like L-Selectride®, the unprotected ketone can be stereoselectively reduced to the corresponding hydroxyl group. Following this reduction, the ethyleneketal protecting group can be readily removed under acidic conditions (e.g., aqueous H₂SO₄), regenerating the second carbonyl group. This sequence provides a controlled, stepwise route to hydroxy-ketone intermediates that are direct precursors to this compound or its isomers, effectively leveraging the reactivity difference created by the protecting group.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides an elegant and efficient pathway to the bicyclo[2.2.1]heptane core of this compound analogs. This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the construction of the six-membered ring with a high degree of stereochemical control.

Regiospecificity and Stereochemical Outcomes in Adduct Formation

The regioselectivity of the Diels-Alder reaction in the synthesis of this compound analogs is dictated by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the adduct where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. This principle allows for the predictable formation of specific constitutional isomers. masterorganicchemistry.com

For instance, in the reaction between an unsymmetrical diene and an unsymmetrical dienophile, two regioisomeric products are possible. Dienes with a substituent at the 1-position tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor the formation of "para" (1,4-substituted) products. "Meta" (1,3-substituted) products are typically disfavored. masterorganicchemistry.com

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, particularly in the formation of the bicyclo[2.2.1]heptane system. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the "endo rule" often governs the stereoselectivity, where the substituents on the dienophile preferentially occupy the endo position in the transition state, leading to the formation of the endo isomer as the major product. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents of the dienophile. However, steric hindrance can sometimes favor the formation of the exo product. The stereoselectivity in the synthesis of functionalized bicyclo[2.2.1]heptanes can be influenced by the use of chiral Lewis acid catalysts, enabling the formation of enantiomerically enriched products. nih.gov

Table 1: Factors Influencing Regio- and Stereoselectivity in Diels-Alder Reactions for Bicyclo[2.2.1]heptane Synthesis
FactorInfluence on RegioselectivityInfluence on StereoselectivityExample/Reference
Substituent ElectronicsDirects the orientation of addition based on nucleophilic/electrophilic centers of the diene and dienophile.Can influence the endo/exo selectivity through electronic interactions in the transition state.General principle of frontier molecular orbital theory. masterorganicchemistry.com
Steric HindranceCan override electronic effects, favoring the less sterically demanding regioisomer.Can favor the formation of the exo product over the electronically favored endo product.General observation in Diels-Alder reactions.
Lewis Acid CatalysisCan enhance the regioselectivity by increasing the polarization of the dienophile.Can significantly enhance endo selectivity and, with chiral catalysts, induce enantioselectivity.Synthesis of functionalized bicyclo[2.2.1]heptanes. nih.gov

Rearrangement Reactions in this compound Synthesis

Rearrangement reactions are powerful tools in organic synthesis, allowing for significant structural modifications and the introduction of new functional groups. In the context of this compound synthesis, the Curtius, Schmidt, and Beckmann rearrangements are particularly valuable for the introduction of nitrogen-containing functionalities and for ring expansion.

Curtius Rearrangement Methodologies

The Curtius rearrangement provides a versatile method for the conversion of carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. nih.govrsc.orgscispace.com This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid. A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. scispace.comnih.gov

In the synthesis of this compound analogs, a carboxylic acid derivative of the bicyclic scaffold can be converted to an acyl azide. Upon heating, this intermediate rearranges to an isocyanate with the loss of nitrogen gas. The resulting isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to a primary amine, while reaction with an alcohol yields a carbamate. This methodology allows for the introduction of a nitrogen atom at a specific position on the this compound framework, providing access to a range of amino-functionalized derivatives.

Schmidt Reaction Applications

The Schmidt reaction offers another route to amines and amides from carbonyl compounds, using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org When applied to a ketone like this compound, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement that involves the migration of one of the alpha-carbon atoms to the nitrogen atom with the expulsion of dinitrogen. This results in the formation of a lactam (a cyclic amide) if the ketone is cyclic.

The regioselectivity of the Schmidt reaction with unsymmetrical ketones is a crucial consideration. Generally, the larger or more electron-donating group migrates preferentially. In the context of this compound, this would influence which carbon-carbon bond of the bicyclic system is cleaved and incorporates the nitrogen atom. The intramolecular version of the Schmidt reaction has also become an important tool in the synthesis of complex nitrogen-containing natural products. wikipedia.org

Beckmann Rearrangement for Ring Expansion and Amide Formation

The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is particularly useful for the ring expansion of cyclic ketones. For this compound, the corresponding oxime can be prepared by reacting the ketone with hydroxylamine. Treatment of the this compound oxime with an acid catalyst, such as sulfuric acid or phosphorus pentoxide, would induce the rearrangement. pjsir.org

The key step involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. This stereospecific migration leads to the formation of a nitrilium ion, which is then hydrolyzed to the corresponding lactam. In the case of camphor oxime, a close analog of this compound, the Beckmann rearrangement has been shown to yield both a rearranged lactam and an unsaturated nitrile, depending on the reaction conditions. pjsir.orguniv.kiev.ua The formation of the nitrile is a result of a competing fragmentation reaction. Careful selection of reagents and conditions is therefore crucial to favor the desired ring-expanded lactam product. wikipedia.org

Table 2: Comparison of Rearrangement Reactions for Nitrogen Introduction
ReactionStarting MaterialKey IntermediatePrimary Product(s)Key Features
Curtius RearrangementCarboxylic AcidAcyl azide, IsocyanatePrimary amine, Urethane, UreaTolerates various functional groups, retention of stereochemistry. scispace.comnih.gov
Schmidt ReactionKetone (e.g., this compound)Azidohydrin, Iminodiazonium ionLactam (from cyclic ketone)Direct conversion of a ketone to a lactam. wikipedia.org
Beckmann RearrangementOxime (from this compound)Nitrilium ionLactam, Nitrile (fragmentation product)Stereospecific migration of the anti-periplanar group. wikipedia.orgpjsir.org

Alkylation and Condensation Reactions for Scaffold Modification

Modification of the this compound scaffold can be achieved through various alkylation and condensation reactions, which allow for the introduction of new carbon-carbon bonds at specific positions.

Alkylation reactions of this compound can be performed by first generating an enolate ion through deprotonation of an α-hydrogen with a strong base. This nucleophilic enolate can then react with an electrophilic alkyl halide in an SN2 reaction to form a new C-C bond at the α-position. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation when there are two different α-protons.

Stereoselective Synthesis of this compound and its Stereoisomers

Synthesis of Key this compound Intermediates and Related Structures

The synthesis of this compound can be achieved through various routes, often starting from readily available camphor or its derivatives.

Conversion Pathways from Isonitrosocamphor

A classical route to this compound involves the use of isonitrosocamphor (also known as 3-hydroxyiminocamphor) as a key intermediate. This pathway typically involves a two-step sequence: the reduction of isonitrosocamphor to 3-aminocamphor, followed by the deamination of the resulting amine.

The reduction of isonitrosocamphor to 3-aminocamphor can be achieved using various reducing agents. The stereochemical outcome of this reduction is crucial for the subsequent formation of this compound.

The subsequent deamination of 3-aminocamphor is the final step in this synthetic sequence. Deamination reactions involve the removal of an amino group. In this specific transformation, the deamination of 3-aminocamphor leads to the formation of this compound. The precise conditions of the deamination reaction are critical to ensure the desired product is obtained with good yield and purity.

Derivatization from Camphorquinone

The stereoselective reduction of camphorquinone is a key transformation for the synthesis of this compound. The two carbonyl groups of camphorquinone (one at C2 and one at C3) offer sites for reduction, which can lead to a mixture of diastereomeric hydroxy ketones and diols. The desired product, this compound (3-hydroxycamphor), is obtained by the selective reduction of the C3-carbonyl group.

Detailed research into the diastereoselective reduction of camphorquinone has explored various reducing agents and reaction conditions to maximize the yield of the desired endo-hydroxy isomer, this compound. The stereochemical outcome of the reduction is highly dependent on the steric hindrance posed by the bicyclic camphor framework and the nature of the reducing agent.

ReagentDiastereomeric Ratio (endo:exo)Reference
Lithium aluminum hydridePredominantly endo[Specific research paper]
Sodium borohydride (B1222165)Mixture of endo and exo[Specific research paper]
Baker's yeastHigh endo selectivity[Specific research paper]

This is an interactive data table. The specific diastereomeric ratios and references would be populated from detailed experimental literature which was not found in the provided search results.

The synthesis of this compound from camphorquinone remains a specialized area of organic synthesis. While the general principles of stereoselective ketone reduction are well-established, specific high-yielding protocols for the exclusive formation of this compound are not broadly reported in general chemical literature. Further investigation into specialized chemical literature is required to provide detailed experimental procedures and thorough characterization data for this transformation.

Preparation and Characterization of Homocamphor and Homothis compound

The synthesis of homocamphor and homothis compound involves the ring expansion of the camphor skeleton, creating a seven-membered ring system. This transformation provides access to a class of compounds with modified steric and electronic properties compared to their parent camphor analogs.

Preparation of Homocamphor

A common method for the synthesis of homocamphor is the Büchner–Curtius–Schlotterbeck ring expansion of camphor. This reaction typically involves the treatment of camphor with a diazo compound, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of an intermediate enol ether, which is subsequently hydrolyzed to yield the β-ketoester of the homocamphor series. Decarboxylation of this intermediate then affords homocamphor.

The regioselectivity of this homologation is a key aspect, as the reaction does not alter the asymmetric centers of the original camphor molecule, thus preserving the enantiomeric purity of the starting material. For instance, starting with R(+)-camphor leads to the formation of R(-)-homocamphor.

Characterization of Homocamphor

The characterization of homocamphor is achieved through standard spectroscopic techniques.

Spectroscopic MethodKey Features
Infrared (IR) Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is observed around 1720-1740 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum displays characteristic signals for the methyl groups and the protons of the bicyclic system. The ¹³C NMR spectrum shows a resonance for the carbonyl carbon typically in the range of 210-220 ppm.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak corresponding to the molecular weight of homocamphor (C₁₁H₁₈O).

This is an interactive data table. Specific chemical shifts and fragmentation patterns would be detailed in dedicated analytical studies.

Preparation and Characterization of Homothis compound

Advanced Structural Elucidation Methodologies for Epicamphor and Its Derivatives

Spectroscopic Techniques in Comprehensive Molecular Characterization

Spectroscopic methods are indispensable tools for probing the molecular structure of Epicamphor, offering detailed information about its functional groups, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing atom-by-atom insights into molecular architecture and, crucially, stereochemistry. hawaii.eduresearchgate.netresearchgate.net For this compound and its derivatives, both ¹H NMR and ¹³C NMR are routinely employed. slideshare.nethawaii.educdnsciencepub.comresearchgate.netspectrabase.com

Detailed Research Findings: In ¹H NMR, the chemical shifts and coupling constants provide information about the proton environments and their spatial relationships. For rigid bicyclic systems like this compound, vicinal proton-proton coupling constants (³JHH) are particularly valuable for determining relative stereochemistry and conformational preferences. researchgate.netresearchgate.netcore.ac.uk For instance, the magnitude of ³JHH values is dependent on the dihedral angle between coupled protons, allowing for the differentiation of cis and trans relationships across bonds. researchgate.netcore.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Characteristic signals for the three tertiary methyl groups and the ketone carbonyl carbon are observed. For camphor (B46023) derivatives, which share a similar bicyclic framework, typical ¹³C NMR chemical shifts include:

Methyl carbons: δC 9.66, 19.31, 19.83 ppm slideshare.net

Carbonyl carbon (C=O): δC around 219.13 ppm slideshare.net

These distinctive signals, alongside the absence of other functional group characteristic shifts, confirm the presence of the ketone and the specific arrangement of methyl groups within the bicyclic structure. The precise chemical shifts and splitting patterns in the NMR spectra are critical for confirming the (1S,4S) stereochemistry of this compound.

Table 1: Representative NMR Chemical Shifts for Camphor Derivatives (analogous to this compound)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment (Example)Citation
¹³C9.66, 19.31, 19.83QuartetTertiary Methyls slideshare.net
¹³C219.13SingletKetone Carbonyl slideshare.net
¹H0.80, 0.88SingletMethyls ajol.info
¹H3.34 (endo-H)-Hydroxy-Camphor CH ajol.info

Mass Spectrometry (MS) for Molecular Connectivity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through characteristic fragmentation patterns. hawaii.eduresearchgate.netnliwod.orgmsu.edulibretexts.orgsavemyexams.com

Detailed Research Findings: For this compound (C₁₀H₁₆O), the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 152, confirming its molecular weight. nist.govresearchgate.netsavemyexams.com The fragmentation of this molecular ion into smaller, charged species provides a "fingerprint" that is highly indicative of the compound's structure. msu.edusavemyexams.com

In ketones like this compound, common fragmentation pathways include alpha-cleavage, where bonds adjacent to the carbonyl group break. msu.edu This can lead to the loss of alkyl radicals or other neutral fragments, generating stable carbocations or radical cations. For instance, a camphor derivative with a molecular ion at m/z 152 was observed to have a significant fragment at m/z 107, corresponding to the loss of three methyl groups. researchgate.net Other characteristic fragments may arise from rearrangements or further cleavages within the bicyclic system. The stability of the resulting fragment ions often dictates their abundance in the mass spectrum, with more stable ions (e.g., tertiary carbocations) producing more intense peaks. msu.edulibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

Featurem/z ValueInterpretationCitation
Molecular Ion (M⁺)152Confirms molecular weight (C₁₀H₁₆O) nist.govresearchgate.net
Fragment Ion107Suggests loss of three methyl groups (C₇H₁₁O⁺) researchgate.net
Common Ketone Fragments-Alpha-cleavage products msu.edu

Vibrational Circular Dichroism (VCD) for Chiral Molecular Information

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. core.ac.uknih.gov This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it invaluable for determining the absolute configuration and conformational preferences of chiral compounds like this compound. pharmaffiliates.comnih.gov

Detailed Research Findings: VCD spectra of this compound, including its (1R,4R)-enantiomer, have been recorded and analyzed, often in conjunction with Density Functional Theory (DFT) calculations. core.ac.ukacs.org The comparison between experimental and calculated VCD spectra allows for a robust assignment of absolute configuration. acs.org VCD is particularly advantageous because it probes the vibrational modes of the entire molecule, providing a rich dataset that reflects subtle conformational changes and intermolecular interactions in solution. savemyexams.com Unlike electronic circular dichroism (ECD), VCD does not require the presence of a UV-Vis active chromophore, making it applicable to a broader range of chiral molecules. pharmaffiliates.comnih.gov Furthermore, VCD has been successfully applied to determine the enantiomeric excess of chiral compounds even in the solid phase, demonstrating its versatility. libretexts.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques for identifying functional groups and chromophores within a molecule, respectively. researchgate.net

Detailed Research Findings: Infrared (IR) Spectroscopy: IR spectroscopy provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of various functional groups. arcjournals.org For this compound, the presence of the ketone functional group is a key feature. The carbonyl (C=O) stretching vibration typically appears as a strong absorption band in the IR spectrum. While the exact position can vary with ring strain and conjugation, for cyclic ketones, this band is generally observed in the range of 1700-1750 cm⁻¹. arcjournals.org For a camphor derivative, a characteristic C=O stretch was observed at 1740 cm⁻¹. cdnsciencepub.com Additionally, C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region. For a hydroxy-epicamphor derivative, C-H stretches were noted at 2937 cm⁻¹ (medium intensity) and 2875 cm⁻¹ (medium intensity). ajol.info The IR spectrum of this compound and related camphor compounds have been extensively studied, providing valuable data for functional group identification. nist.govcore.ac.ukacs.org

Table 3: Key IR Absorption Bands for this compound (Expected/Analogous)

Wavenumber (cm⁻¹)Functional GroupType of VibrationCitation
~1700-1750C=O (ketone)Stretching cdnsciencepub.comarcjournals.org
2800-3000C-HStretching ajol.info

Ultraviolet (UV) Spectroscopy: UV spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. It is primarily used to detect and characterize chromophores – groups of atoms responsible for color or strong absorption in the UV-Vis region. researchgate.netarcjournals.org For this compound, the ketone carbonyl group acts as a chromophore. Studies on related bicyclic ketones, such as (1S)-dehydro-epicamphor, have shown absorption associated with π → π* electronic transitions, which are characteristic of unsaturated systems or carbonyl groups. nih.govnih.gov The analysis of UV spectra can provide information about conjugation and the electronic environment of the chromophore. In complex systems, chemometric methods can be applied to deconvolute overlapping UV-Vis spectra, aiding in the analysis of tautomeric forms or mixtures. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

Detailed Research Findings: The principle of XRD relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. By measuring the angles and intensities of the diffracted X-rays, crystallographers can reconstruct the electron density map, from which the positions of individual atoms are determined. rsc.orgwikipedia.org This technique is particularly powerful for confirming stereochemistry and understanding intermolecular interactions in the solid state. While specific single-crystal XRD data for this compound itself is not widely publicized in general searches, the method has been successfully applied to camphor derivatives for structural determination, highlighting its applicability to this class of compounds. researchgate.netacs.org The ability to obtain high-quality single crystals is often the most challenging step, but once achieved, XRD provides an unambiguous determination of the solid-state structure, which is crucial for understanding polymorphism and crystal packing. wikipedia.org

Chemometrics in Complex Mixture Analysis and Structural Interpretation

Chemometrics involves the application of statistical and mathematical methods to chemical data, extracting maximum information from complex datasets. researchgate.net This approach is increasingly vital in the analysis of complex mixtures containing compounds like this compound or its derivatives, and can contribute to structural interpretation, especially when dealing with overlapping signals or subtle variations.

Detailed Research Findings: Common chemometric methods include Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), Partial Least Squares (PLS), and Discriminant Analysis (DA). researchgate.netlibretexts.orgyoutube.com When coupled with spectroscopic techniques such as GC-MS, FTIR, or UV-Vis, chemometrics can effectively classify samples, monitor quality, and identify subtle compositional differences. libretexts.orgrcsb.orgyoutube.com

For structural interpretation, chemometrics can be used to:

Deconvolute Complex Spectra: In mixtures, overlapping spectroscopic signals can obscure individual compound information. Chemometric algorithms can help resolve these overlaps, allowing for the extraction of individual component spectra and, consequently, their structural features. For example, UV-Vis spectra of tautomeric systems can be deconvoluted using chemometric methods to understand their structural equilibria. mdpi.com

Identify Marker Compounds: By analyzing large datasets from chromatographic or spectroscopic analyses of complex mixtures, chemometrics can identify specific compounds or patterns of compounds that are characteristic of a particular structure or origin. This can indirectly aid in confirming the presence and structural integrity of this compound or its derivatives within these mixtures. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Analysis: While not directly for structural elucidation, QSAR studies, which often employ chemometric principles, correlate chemical structure with biological activity. In the context of camphor derivatives, QSAR has been used to understand how structural parameters influence antifungal activity, implicitly relying on accurate structural determination. nist.gov

For instance, chemometric analysis has been applied to GC-MS data for aroma profiling of essential oils, some of which contain camphor and its related terpenes. rcsb.org By analyzing the complex chromatographic and mass spectral data, chemometrics can differentiate between samples based on their volatile compound profiles, which are directly linked to their chemical structures. This demonstrates the utility of chemometrics in providing a holistic understanding of the structural components within complex natural product matrices that may include this compound.

Table 4: Common Chemometric Methods and Their Applications

MethodApplication in Structural ContextAssociated TechniquesCitation
Principal Component Analysis (PCA)Dimensionality reduction, visualization of data patterns, identifying key structural variationsGC-MS, FTIR, NMR youtube.com
Partial Least Squares (PLS)Regression for quantitative analysis, spectral deconvolutionUV-Vis, FTIR, NMR researchgate.netmdpi.com
Hierarchical Cluster Analysis (HCA)Grouping of samples based on structural similarity in spectral dataGC-MS, FTIR youtube.com
Discriminant Analysis (DA)Classification of compounds or mixtures based on structural fingerprintsGC-MS, FTIR youtube.com

Enzymatic Transformations and Biochemical Pathways Involving Epicamphor

Metabolic Pathways and Biotransformation Studies

The metabolism of epicamphor has been investigated in various biological contexts, revealing key reductive and, to a lesser extent, oxidative transformations.

A significant metabolic pathway for (+)-epicamphor involves its reduction primarily to (+)-epiborneol. This transformation has been observed in studies involving rabbits, where (+)-epicamphor was found to be reduced mainly to (+)-epiborneol. nih.govresearchgate.net Chemical reduction of this compound with sodium and alcohol also yields epiborneol. archive.org This reductive step highlights the activity of reductases capable of converting the ketone functional group of this compound to a hydroxyl group, forming the corresponding alcohol, epiborneol.

While the reductive metabolism of this compound to epiborneol is well-documented, direct evidence for specific hydroxylation or other oxidative transformations of this compound itself in the provided literature is limited. General oxidative transformations are known for related compounds like camphor (B46023), which undergoes hydroxylation to products such as 5-endo-hydroxycamphor and 3-endo-hydroxycamphor (B12768010). nih.govresearchgate.net Studies have also generally noted oxidative transformations involving compounds like nor-camphor and epi-camphor, indicating the potential for such reactions within this class of molecules. gla.ac.uk However, specific products of this compound hydroxylation are not explicitly detailed in the available sources.

Microbial Biotransformation of Camphorquinone (B77051) (e.g., by Aspergillus wentii)

Microbial biotransformation offers a valuable route for producing diverse derivatives of terpenoids. The biotransformation of camphorquinone, a diketone structurally related to this compound, by microorganisms such as Aspergillus wentii has been extensively studied.

Aspergillus wentii acts as an effective biocatalyst for the transformation of both (+)- and (−)-camphorquinone. For instance, (−)-camphorquinone (1a) is converted into a mixture of hydroxylated products, including (−)-(2S)-exo-hydroxycamphor, (−)-(2S)-endo-hydroxycamphor, (−)-(3S)-exo-hydroxycamphor, (−)-(3S)-endo-hydroxycamphor, and (+)-camphoric acid. Similarly, (+)-camphorquinone (1b) yields the corresponding enantiomeric products. researchgate.net These transformations demonstrate the marked ability of A. wentii to perform enzymatic oxidation and ketone reduction with high stereoselectivity. researchgate.net

The products of camphorquinone biotransformation by Aspergillus wentii are summarized in the following table:

SubstrateProductsStereoselectivity
(−)-Camphorquinone (1a)(−)-(2S)-exo-hydroxycamphor, (−)-(2S)-endo-hydroxycamphor, (−)-(3S)-exo-hydroxycamphor, (−)-(3S)-endo-hydroxycamphor, (+)-camphoric acid. researchgate.net2a (65.0%)
(+)-Camphorquinone (1b)(+)-(2R)-exo-hydroxycamphor, (+)-(2R)-endo-hydroxycamphor, (+)-(3R)-exo-hydroxycamphor, (+)-(3R)-endo-hydroxycamphor, (−)-camphoric acid. researchgate.net3b (84.3%)

Beyond Aspergillus wentii, other microbial species, such as Absidia orchidis, have also been shown to transform camphorquinone, yielding products like 3-endo-hydroxycamphor and 2-endo-hydroxythis compound. researchgate.net The formation of 2-endo-hydroxythis compound from camphorquinone highlights a direct link between the metabolism of camphorquinone and derivatives related to this compound. nih.govresearchgate.net

This compound in Broader Terpenoid Biosynthesis Investigations

Terpenoids represent a vast and structurally diverse class of natural products, with their biosynthesis proceeding through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govmdpi.com These pathways generate fundamental C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently condensed by prenyltransferases to form larger precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). mdpi.commdpi.comnih.gov Terpene synthases (TPSs) then catalyze the cyclization and rearrangement of these precursors to form the diverse terpenoid skeletons. mdpi.comnih.govnih.gov

While this compound itself may not be a primary focus for the de novo elucidation of novel enzyme-catalyzed steps within the broader terpenoid biosynthesis pathways, its existence as a monoterpenoid and its observed metabolic transformations contribute to the understanding of general enzymatic principles. The reductive conversion of this compound to epiborneol, for instance, exemplifies a common enzymatic reduction of a ketone to an alcohol, a reaction type frequently encountered in terpenoid metabolism. nih.govresearchgate.netarchive.org Such transformations, even if not directly leading to the discovery of new enzyme families, reinforce the understanding of substrate specificity, stereoselectivity, and the catalytic mechanisms of reductases and other modifying enzymes within the terpenoid metabolic network. The study of metabolites like this compound helps in mapping the complete metabolic landscape of complex natural products.

Metabolic engineering offers promising strategies for enhancing the sustainable production of high-value terpenoids. nih.govsciepublish.com These strategies typically involve the manipulation of biosynthetic pathways within host organisms, such as microorganisms (e.g., Saccharomyces cerevisiae) or fast-growing plants. nih.govsciepublish.comunimi.it Key approaches include the overexpression of genes encoding rate-limiting enzymes, modulation of transcription factors, downregulation of competitive pathways (e.g., via RNA interference), and the heterologous co-expression of entire biosynthetic pathways in engineered systems. nih.gov

While specific metabolic engineering efforts directly targeting this compound production are not widely documented in the provided sources, the general principles apply. As a monoterpenoid, this compound or its derivatives could potentially be targets for enhanced production through these methods. For example, optimizing the flux through the MEP pathway (which produces monoterpenoid precursors) and engineering specific terpene synthases or modifying enzymes could lead to increased yields of this compound or related compounds. mdpi.comunimi.it The advancements in synthetic biology and metabolic engineering enable the construction of efficient microbial cell factories for the large-scale and sustainable production of various terpenoids, addressing limitations associated with traditional plant extraction or chemical synthesis. sciepublish.com

Mechanisms of Stereochemical Control in Enzymatic Reactions

Enzymes exhibit remarkable precision in controlling the stereochemical outcomes of reactions involving chiral molecules like this compound and its derivatives. This stereochemical control is crucial for biological activity and is a hallmark of enzyme catalysis libretexts.org.

Cytochrome P450 enzymes (P450s) are a superfamily of oxidative hemeproteins that catalyze diverse oxidative transformations, including hydroxylation, with high regio- and stereospecificity uq.edu.au. For example, P450cam (CYP101A1) is well-studied for its stereospecific hydroxylation of (1R)-camphor uq.edu.au. Studies on the oxidation of camphane (B1194851) by P450cam have shown the production of a mixture of alcohol stereoisomers, with (1R)-epicamphor being the predominant isomer, albeit with varying enantiomeric excess uq.edu.au. This suggests that P450cam maintains significant regioselectivity during camphane oxidation, even in the absence of hydrogen bonding normally provided by the carbonyl group, likely due to complementary hydrophobic interactions between the substrate and the enzyme uq.edu.au. The importance of hydrogen bonding between the P450 enzyme and the substrate has been shown to be vital in controlling the selectivity of oxidation, working in concert with hydrophobic interactions uq.edu.au.

Terpene synthases (TSs) are prime examples of enzymes that exert exquisite stereochemical control during the biosynthesis of complex polycyclic structures from linear precursors nih.govnih.govbeilstein-journals.org. These enzymes initiate catalysis by forming carbocations, followed by a series of controlled intramolecular rearrangements, including ring closures, hydride, and methyl shifts nih.govrsc.org. The final step often involves deprotonation or quenching of the carbocation with water in the active site, leading to neutral terpene hydrocarbons or oxygenated products rsc.org. The precise control of connectivity and stereochemistry during these cyclization processes is a defining feature of terpene synthases nih.gov. Understanding how terpene synthases control the exclusion or addition of water to specific carbocationic intermediates at defined stereochemical sites is crucial for engineering these enzymes rsc.org.

Research findings indicate that slight differences in the initial conformation of substrates can significantly affect the order of cyclization and steric inversion in terpene biosynthesis, highlighting the fine-tuned control exerted by enzymes acs.org. Computational studies combined with experimental verification, such as enzymatic conversion of isotopically labeled compounds, are instrumental in elucidating enzyme mechanisms and stereochemical control beilstein-journals.org.

Theoretical Chemistry and Computational Studies of Epicamphor

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental for understanding the electronic structure and reactivity of chemical compounds like Epicamphor. jseepublisher.comscholarsresearchlibrary.comnih.govchemrj.org Electronic structure theory serves as the theoretical bedrock for comprehending molecular architecture and how molecules interact and transform. jseepublisher.com These studies often involve calculating local atomic reactivity indices, which provide insights into the most probable sites for chemical reactions. scholarsresearchlibrary.comchemrj.org

Potential Energy Surface Analysis and Transition State Characterization

The concept of the Potential Energy Surface (PES) is central to computational chemistry, providing a multidimensional map that correlates a molecule's energy with its various geometric configurations. muni.czfiveable.melibretexts.org PES analysis is crucial for visualizing and comprehending chemical reactions, as it delineates stable molecular structures (minima), energy barriers, and the pathways through which reactions proceed. fiveable.melibretexts.org

Transition states are critical points on the PES, characterized as saddle points that represent the highest energy configuration along the lowest energy reaction pathway connecting reactants to products. muni.czfiveable.melibretexts.org These unstable molecular configurations are pivotal for determining reaction rates and mechanisms. fiveable.me Characterizing transition states involves analyzing the signs of the Hessian eigenvalues at a given point on the PES, which reveals the local surface structure. utah.edu Computational algorithms are developed to "walk" along these surfaces, efficiently locating both stable minima and elusive transition states. utah.edu For instance, in studies of lignin (B12514952) model compounds, methods like B3LYP/6-311G(d,p) and MP2/6-311g(d,p) are used to identify minimum energy conformations and transition states, providing detailed insights into conformational changes and reaction pathways. ncsu.edu

Molecular Orbital Theory and Orbital Interactions

Molecular Orbital (MO) theory offers a delocalized perspective on chemical bonding, positing that electrons are not confined to individual atoms or bonds but rather spread across the entire molecule. libretexts.orglibretexts.orgtamu.edu According to MO theory, molecular orbitals are formed through the linear combination of atomic orbitals (LCAO). libretexts.orgtamu.eduuri.edumatanginicollege.ac.in When atomic orbitals combine in-phase, they form bonding molecular orbitals with lower energy, increasing electron density between nuclei and stabilizing the molecule. libretexts.orguri.edu Conversely, out-of-phase combinations lead to antibonding molecular orbitals, which are higher in energy due to destructive interference and reduced electron density between nuclei. libretexts.orguri.edu

Orbital interactions, including factors like orbital overlap and symmetry, play a significant role in determining the energy levels and characteristics of the resulting molecular orbitals. uri.edu Quantum mechanical principles dictate that orbitals of the same symmetry will interact, leading to a repulsion that further stabilizes lower energy orbitals and destabilizes higher energy orbitals. matanginicollege.ac.in

Molecular Dynamics Simulations for Conformational and Reaction Pathway Analysis

Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic behavior of molecules over time, providing critical insights into conformational changes and the progression of chemical reactions. nih.govmdpi.comnih.govbiorxiv.org These simulations track the motion of individual atoms and molecules, allowing researchers to observe processes such as protein conformational transitions, complex formation, and electron transfer pathways. nih.gov

To overcome the computational cost associated with exploring vast conformational spaces, accelerated MD schemes, including metadynamics and the bond-boost method, have been developed. mdpi.combiorxiv.org These advanced techniques enable the elucidation of kinetic regulatory mechanisms and the sampling of a wider range of molecular conformations. mdpi.combiorxiv.org Furthermore, reaction pathway sampling methods, such as hybrid Configuration Bias Monte Carlo/Molecular Dynamics (hcbMC/MD) simulations, can autonomously identify reaction pathways without requiring prior knowledge of the complete atomic coordinates of all intermediate species. biorxiv.org The data generated from MD simulations can be used to construct free energy landscapes, which map the energy changes associated with conformational transitions and reaction pathways, offering a comprehensive understanding of molecular dynamics. mdpi.combiorxiv.org

Statistical Thermodynamics Applications in this compound Systems

Statistical thermodynamics bridges the gap between the microscopic properties of individual molecules and the macroscopic thermodynamic behavior of bulk matter. kallipos.grksu.eduamazon.comuh.edu It employs statistical laws to derive macroscopic properties, predict state laws, and understand the average molecular structure and dynamics of systems. kallipos.gr

In the context of this compound systems, statistical thermodynamics can be applied to predict various properties and to deduce microscopic interactions from experimental data. kallipos.gr Computational methods like molecular dynamics simulations and Monte Carlo methods are particularly useful in this regard, enabling the calculation of macroscopic properties based on statistical mechanics. kallipos.gr Applications extend to understanding the behavior of chemical systems at equilibrium, including phenomena such as adsorption, mixture properties, and chemical equilibria. amazon.com For open systems, such as flow systems, statistical thermodynamics, particularly through the use of grand canonical ensembles, allows for the interpretation of measurable macroscopic properties and the establishment of relationships between variables over time. researchgate.net

Computational Analysis of Regio- and Stereoselectivity in this compound Reactions

Computational chemistry plays a crucial role in predicting and understanding the selectivity of organic reactions, including the regioselectivity and stereoselectivity observed in reactions involving compounds like this compound. researchgate.netresearchgate.netnih.govslideshare.netmasterorganicchemistry.com Regioselectivity dictates which specific site on a molecule undergoes a reaction when multiple possibilities exist, while stereoselectivity determines the preferred stereochemical outcome, such as the formation of a particular enantiomer or diastereomer. slideshare.netmasterorganicchemistry.com

Computational studies can predict these outcomes by calculating atomic charges and correlating them with activation energy barriers for different reaction pathways. researchgate.net Transition state theory is frequently applied to predict the most likely product based on the lowest energy transition state. researchgate.net

Elucidation of Steric and Electronic Effects on Reaction Outcomes

The interplay of steric and electronic effects is paramount in determining the reactivity and selectivity of chemical reactions. hawaii.eduiupac.orgacs.orgfiveable.me Electronic effects, such as inductive and mesomeric effects, influence the distribution of electron density within a molecule, thereby affecting the stability of transition states and intermediates, and ultimately dictating the regioselectivity of a reaction. acs.orgfiveable.me

Steric effects, which arise from the spatial arrangement and size of substituents, can significantly influence reaction pathways by creating hindrance or favoring certain orientations. researchgate.nethawaii.eduacs.org In some cases, steric effects can even override electronically favored pathways, particularly in complex systems or enzyme-catalyzed reactions. acs.org For this compound, a bicyclic system, the absence of a C1 methyl substituent has been observed to dramatically influence decomposition pathways, highlighting the significant role of steric factors in its reactivity. hawaii.edu Beyond simple steric and electronic considerations, stereoelectronic effects, which involve specific interactions between atomic and molecular orbitals based on their spatial orientations, can provide explanations for unexpected or counterintuitive reaction outcomes. wikipedia.org

Predictive Modeling for Synthetic Design and Optimization

Computational chemistry plays a crucial role in predicting molecular structures, reaction mechanisms, and material properties, often guiding experimental endeavors in synthetic organic chemistry chemrxiv.org. For bicyclic chemical systems, including this compound and its analogues, predictive modeling is instrumental in designing efficient and selective synthetic routes.

Density Functional Theory (DFT) calculations, for instance, have been employed to elucidate reaction mechanisms and support the design of novel synthetic methodologies for bicyclic compounds. One notable application involves the computationally designed Rh(I)-catalyzed two-component [5+2+1] cycloaddition for the synthesis of fused bicyclic cyclooctenones acs.org. This study demonstrated how computational insights, specifically regarding reductive elimination pathways, could transform a disfavored reaction into an efficient and stereocontrolled method for constructing bicyclic cyclooctenones acs.org.

Furthermore, computational studies are vital in understanding and optimizing the stereoselectivity of reactions leading to bicyclic structures. In the amino acid-mediated intramolecular cyclization for the enantioselective synthesis of a bicyclic ketocarbaldehyde, computational analysis of transition state energies helped to elucidate the mechanistic pathway and identify factors contributing to enantioselectivity uniroma1.it. Such detailed mechanistic understanding, derived from theoretical calculations, enables chemists to predict and control the stereochemical outcome of complex cyclization reactions, which is critical for synthesizing specific isomers of bicyclic compounds.

Computational approaches also support the development of deconstructive functionalization strategies for cyclic ketones, a concept that can be extended to bicyclic systems researchgate.net. Mechanistic experiments combined with computational studies have been used to support oxidative radical-polar crossover mechanisms in such reactions, providing a basis for designing new transformations researchgate.net.

For bicyclo[2.1.1]hexane bioisosteres, a class of bicyclic hydrocarbons, DFT calculations have been used to underpin the radical-relay mechanism of a SmI2-catalyzed alkene insertion process chemrxiv.org. This computational support for the reaction mechanism is crucial for optimizing the catalytic process and expanding its scope chemrxiv.org.

The application of predictive modeling allows for the rational design of synthetic strategies, minimizing trial-and-error experimentation and accelerating the discovery of new routes to complex bicyclic structures.

Table 1: Examples of Predictive Modeling in Bicyclic System Synthesis

Computational MethodApplication/Target System (Bicyclic Ketones/Systems)Outcome/Impact on SynthesisSource
Density Functional Theory (DFT)Rh(I)-catalyzed [5+2+1] cycloaddition for fused bicyclic cyclooctenonesDesigned efficient and stereocontrolled reaction by elucidating reductive elimination pathways acs.org
Transition State Energy CalculationsAmino acid-mediated enantioselective cyclization to bicyclic ketocarbaldehydeElucidated mechanistic pathway and factors influencing enantioselectivity uniroma1.it
DFT CalculationsSmI2-catalyzed alkene insertion for bicyclo[2.1.1]hexane bioisosteresSupported radical-relay mechanism, aiding optimization and scope expansion chemrxiv.org
MP2/6-311G* CalculationsStability relationships in bicyclo[m.3.0]alkanones (cis- vs. trans-fused)Predicted preferred ring fusion and conformational equilibria, guiding synthetic pathway design thieme-connect.de
Computational StudiesDeconstructive functionalization of cyclic ketonesSupported oxidative radical-polar crossover mechanisms, informing new transformations researchgate.net

Development of Novel Computational Techniques for Bicyclic Chemical Systems

One significant area of development involves the use of advanced Nuclear Magnetic Resonance (NMR) computational methods for structure elucidation, particularly for complex natural products with multiple stereogenic centers, many of which possess bicyclic frameworks csic.es. Techniques such as QM-NMR methods, including DP4, DP4+, and J-DP4, integrate quantum mechanical calculations of NMR shielding constants with experimental data csic.es. These methods average NMR shielding constants over Boltzmann distributions for different stereoisomers and correlate computed data with experimental results to estimate probabilities for assigning relative configurations csic.es. This approach has proven to be a reliable and sometimes faster alternative to traditional methods like X-ray crystallography for determining the structures of bicyclic natural products csic.es.

Beyond structural elucidation, novel computational techniques are also developed for the design of new bicyclic chemical systems with specific desired properties. For example, DFT methods have been employed in the design of novel cage compounds, such as those based on bicyclo-HMX, for high energy density applications rsc.org. These studies involve optimizing molecular structures and predicting properties like heats of formation (HOFs) and bond dissociation energies (BDEs) for hypothetical bicyclic frameworks, thereby guiding the synthesis of new materials with tailored functionalities rsc.org.

The development of catalyst-controlled divergent synthesis strategies for bicyclic medium-sized ring structures also benefits from novel computational approaches nus.edu.sg. These methods enable the exploration of new chemical spaces for drug discovery by identifying conditions that lead to different skeletally distinct bicyclic compounds from the same starting materials nus.edu.sg.

These ongoing developments in computational techniques, from refined quantum mechanical calculations to advanced molecular modeling algorithms, are crucial for expanding the understanding and synthetic accessibility of bicyclic chemical systems like this compound.

Table 2: Novel Computational Techniques and Their Applications to Bicyclic Systems

Novel Computational Technique/MethodApplication to Bicyclic SystemsSource
QM-NMR methods (DP4, DP4+, J-DP4)Structure elucidation and assignment of relative configurations for multi-stereogenic bicyclic natural products csic.es
DFT for molecular designDesign of novel bicyclic cage compounds with specific properties (e.g., high energy density) rsc.org
Computational Catalyst DesignDiscovery of catalyst-controlled divergent synthesis of bicyclic medium-sized rings nus.edu.sg

Retrosynthesis Strategies and Disconnection Approaches for Epicamphor Analogues

Core Principles of Retrosynthetic Analysis

Key aspects of this analytical approach include:

Target Molecule Identification : Clearly defining the structure, functional groups, and stereochemistry of the desired compound solubilityofthings.com.

Disconnection : The central concept, involving the conceptual breaking of bonds within the target molecule to generate simpler fragments, known as synthons or synthetic equivalents solubilityofthings.comdeanfrancispress.comnumberanalytics.comtgc.ac.in. Each disconnection represents the reverse of a known chemical transformation ub.educore.ac.uk.

Retrosynthetic Steps : Individual actions taken to simplify a target molecule through disconnections, progressing logically to outline a hierarchical path toward synthesis solubilityofthings.com.

Synthetic Equivalents : Simpler, often commercially available molecules that can be used to construct the target molecule through known chemical transformations solubilityofthings.com.

Systematic Problem Solving : Providing a structured framework to evaluate potential reactions and pathways, enhancing efficiency and logical progression solubilityofthings.comnumberanalytics.com.

Strategic Bond Selection in Bridged Polycyclic Systems

In the retrosynthetic analysis of bridged polycyclic compounds, the selection of strategic bonds for disconnection is crucial for achieving the highest structural simplification rsc.orgrsc.orgtu-bs.de. E.J. Corey proposed that the most significant simplification often results from cutting a bond within the most highly bridged ring rsc.org. However, not all bonds within such a ring are equally effective for disconnection rsc.org. Strategic bonds are those that, when broken, lead directly to a less bridged, simplified precursor without introducing new synthetic challenges, such as the formation of large (>7-membered) rings or acyclic fragments containing new chiral centers rsc.org. This approach focuses on the topology of the target molecule, aiming to remove bridging chains and fused rings in the fewest possible steps rsc.orgnih.gov.

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a vital concept in retrosynthetic analysis that involves conceptually transforming one functional group into another solubilityofthings.comias.ac.intgc.ac.in. This transformation is crucial when a direct disconnection of a functional group is not feasible or would lead to an impractical precursor ias.ac.in. FGI allows chemists to modify reactants and intermediates into the desired final product, thereby expanding molecular diversity and facilitating the selection of appropriate reactions solubilityofthings.comscribd.com.

FGI plays several significant roles:

Enabling Disconnections : FGI can set the stage for subsequent disconnections that would otherwise be difficult or impossible tgc.ac.inscribd.com. By converting a functional group, a more reactive or synthetically useful precursor might be revealed ias.ac.in.

Optimizing Synthetic Routes : Strategic FGI can minimize the number of steps required to synthesize a target molecule, leading to more efficient synthetic strategies solubilityofthings.comscribd.com.

Facilitating Reaction Selection : Understanding how to manipulate functional groups helps chemists select appropriate reactions that lead to the desired transformation solubilityofthings.com.

Common examples of FGI include:

Original Functional GroupTarget Functional GroupCommon Transformation
Alcohol (-OH)Carbonyl (C=O)Oxidation
Aldehyde (-CHO)Alcohol (-CH2OH)Reduction
Nitro (-NO2)Amine (-NH2)Reduction
Alkene (C=C)Alkane (C-C)Hydrogenation
Ester (-COOR)Amide (-CONR2)Amidation

Disconnection of Key Bonds within the Epicamphor Scaffold

This compound (PubChem CID: 12309505) nih.gov is a bridged bicyclic ketone, characterized by its rigid, complex polycyclic structure. Retrosynthetic strategies for this compound analogues would focus on disconnections that simplify this bicyclic system, often targeting bonds that, when broken, open one of the rings or reduce the number of bridges.

For a bridged bicyclic ketone like this compound, key considerations for disconnections include:

Alpha-to-Carbonyl Disconnections : Bonds alpha to the ketone functional group are often prime targets for disconnection, as they can be formed via common reactions such as aldol (B89426) condensations, Michael additions, or alkylations youtube.combham.ac.uk.

Strategic Bond Cleavage in Bridged Rings : Following the principles for bridged polycyclic systems, disconnections should aim to break bonds in the most highly bridged ring to achieve maximum simplification rsc.orgrsc.org. This might involve breaking a bond that converts the bicyclic system into a simpler monocyclic or acyclic intermediate.

Branch-Point Disconnections : Cleavage at a highly substituted branch point can be strategic in greatly simplifying the problem, reducing the complexity of the molecular framework bham.ac.uk.

Two-Bond Disconnections : Often preferred in complex systems, two-bond disconnections can simultaneously open a ring or remove a significant portion of the molecule, leading to more substantial simplification than single-bond disconnections deanfrancispress.combham.ac.uk. For example, a retro-Diels-Alder reaction could be considered if the analogue's structure permits, as it effectively performs a two-bond disconnection tgc.ac.inbham.ac.uk.

The specific choice of disconnection will depend on the desired this compound analogue's exact structure, its functional groups, and the availability of known, reliable synthetic reactions to reform the bond in the forward direction tgc.ac.innumberanalytics.com. The goal is to arrive at readily available and stable precursors.

Stereochemical Considerations in Retrosynthetic Pathways

Stereochemistry plays a vital and often challenging role in the retrosynthetic design of complex molecules like this compound analogues, which possess defined stereocenters solubilityofthings.comfiveable.mefiveable.mencats.io. Retrosynthetic analysis must explicitly account for the relative and absolute stereochemistry of the target molecule to ensure the desired stereoisomer is formed fiveable.mefiveable.me.

Key aspects of stereochemical considerations include:

Identifying Stereocenters : Recognizing all chiral centers and their configurations in the target molecule is the initial step fiveable.me. This compound itself has defined stereocenters ncats.io.

Stereospecific and Stereoselective Reactions : Retrosynthetic planning involves identifying synthetic reactions that are known to be stereospecific (leading to a single stereoisomer from a specific stereoisomeric reactant) or stereoselective (preferentially forming one stereoisomer over others) fiveable.me.

Chiral Auxiliaries and Catalysts : The use of chiral auxiliaries or chiral catalysts can be crucial in controlling the stereochemistry of a reaction, temporarily directing the formation of a desired stereoisomer fiveable.me.

Evaluation of Stereochemical Relationships : Assessing how stereochemical relationships are maintained or altered through each retrosynthetic step and subsequent forward reaction is critical for designing efficient routes that yield the correct spatial arrangement fiveable.me. Insufficient consideration of stereochemistry can lead to inefficient or unfeasible synthetic routes numberanalytics.com.

Application of Transform-Oriented and Network Analysis Strategies

Beyond individual bond disconnections and functional group interconversions, broader strategies like transform-oriented synthesis and network analysis are employed for complex targets.

Transform-Oriented Synthesis : A "transform" in retrosynthesis is defined as the exact reverse of a known synthetic reaction ub.educore.ac.ukillinois.edu. Transform-oriented strategies involve applying these reverse reactions to the target molecule to generate precursors core.ac.ukscribd.com. This approach guides the selection of disconnections based on established synthetic methodologies, ensuring that the proposed retrosynthetic steps correspond to feasible forward reactions rsc.org.

Network Analysis : Introduced by E.J. Corey, network analysis is a strategy particularly useful for bridged polycyclic compounds rsc.orgnih.gov. It involves a topological analysis of the target molecule to identify "strategic bonds" and the "maximally bridged ring" rsc.orgnih.gov. This exercise helps in identifying a versatile synthetic intermediate by focusing on disconnections that lead to significant structural simplification, such as the removal of bridging chains or fused rings nih.gov. By systematically analyzing the molecular network, chemists can uncover novel strategic disconnections that might not be apparent through simpler approaches, thereby facilitating the synthesis of architecturally complex natural products nih.govresearchgate.net.

Derivatives and Analogues of Epicamphor: Advanced Synthesis and Research Applications

Synthesis of Specific Epicamphor Derivatives

The synthesis of this compound derivatives often involves targeted modifications of its ketone functionality or skeletal rearrangements to introduce new chiral centers or functional groups. These synthetic routes are designed to yield compounds with tailored properties for specific research applications.

Hydroxymethylene-l-epicamphor and l-Epicampholenonitrile Synthesis

The synthesis of hydroxymethylene-l-epicamphor is achieved by reacting l-epicamphor with sodium in dry ether. This reaction introduces a hydroxymethylene group adjacent to the carbonyl, modifying the reactivity profile of the parent compound. Another significant derivative, l-epicampholenonitrile, can be prepared by heating epicamphoroxime with hydriodic acid. These synthetic pathways highlight the versatility of this compound as a precursor for various functionalized derivatives. vwr.com

Chiral Auxiliaries Derived from this compound (e.g., Epi-Isoborneol Neopentyl Ether)

This compound and its related compounds are instrumental in the development of chiral auxiliaries, which are temporarily incorporated into organic compounds to control the stereochemical outcome of synthetic reactions. A notable example is (1R,2S,3R,4S)-3-(neopentyloxy)isoborneol, a valuable chiral auxiliary. Its synthesis typically involves a six-step process starting from camphorquinone (B77051). A key step in this synthesis is the chemoselective hydrolysis of the less hindered 1,3-dioxolane (B20135) moiety within a camphorquinone di-acetal. Furthermore, a stereoselective reduction of 3-exo-neopentyloxy this compound to the desired epiisoborneol derivative can be achieved using sodium borohydride (B1222165) (NaBH4). nih.gov

Pyridylcamphor Derivatives as Chiral Ligands for Asymmetric Catalysis

Pyridylcamphor derivatives have emerged as significant chiral ligands in asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Novel 3-hydroxy-3-pyridylcamphor derivatives, for instance, have been synthesized from (R)-(+)-camphor. These compounds have been successfully screened as catalysts in the asymmetric alkylation of aldehydes with diethylzinc, demonstrating their efficacy in inducing enantioselectivity. The extensive study of pyridyl N-donor ligands derived from camphor (B46023) underscores their utility as chiral catalysts in various asymmetric reactions, including allylic oxidations, additions of organozinc reagents to aldehydes, and hydrogenation reactions. nih.gov

Chemical Transformations and Reactivity of this compound Derivatives

The chemical behavior of this compound derivatives is governed by their structural features, particularly the presence of the carbonyl group and the bicyclic scaffold, influencing their electrophilic and nucleophilic profiles and susceptibility to rearrangement reactions.

Electrophilic and Nucleophilic Reactivity Profiles

In organic chemistry, reactions often involve the interaction between electron-rich species, known as nucleophiles (Lewis bases), and electron-poor species, called electrophiles (Lewis acids). The flow of electrons in these reactions is typically from the nucleophile to the electrophile.

For ketones like this compound, the carbonyl carbon atom is electrophilic due to its partial positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atom of the carbonyl group is nucleophilic due to its partial negative charge. While carboxylic acid derivatives commonly undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon followed by the departure of a leaving group, ketones and aldehydes generally favor nucleophilic additions. This distinction arises because ketones and aldehydes lack stable leaving groups that would allow for substitution after the formation of a tetrahedral intermediate.

Rearrangement Reactions (e.g., Wagner-Meerwein Rearrangements)

Rearrangement reactions play a crucial role in the chemical transformations of complex organic molecules, particularly bicyclic systems like those derived from this compound. The Wagner-Meerwein rearrangement is a prominent class of carbocation 1,2-rearrangement reactions. This process involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbon atom within a carbocation intermediate. These rearrangements typically proceed suprafacially with retention of stereochemistry.

The mechanism of a Wagner-Meerwein rearrangement often begins with the acid-catalyzed protonation of an alcohol, leading to the loss of water and the formation of a carbocation. This is followed by a 1,2-shift of an adjacent bond or group to generate a more stable carbocation, which then loses a proton to form an alkene. This type of rearrangement is particularly important in the synthesis of natural products as it enables the efficient construction of quaternary chiral centers and significant changes in the carbon skeleton. A classic example of this rearrangement in bicyclic terpenes is the conversion of isoborneol (B83184) to camphene. Given this compound's bicyclic ketone structure, its derivatives, particularly those that can form carbocation intermediates (e.g., alcohols derived from reduction), are susceptible to similar Wagner-Meerwein type rearrangements, leading to diverse skeletal modifications.

Reductive and Oxidative Processes

This compound undergoes distinct reductive and oxidative transformations, leading to various derivatives with specific stereochemical outcomes.

Reductive Processes The reduction of this compound can yield different alcohol isomers depending on the reducing agent and conditions. When treated with sodium and alcohol, this compound is reduced to epiborneol dss.go.th. Catalytic hydrogenation, on the other hand, leads to epi-isoborneol dss.go.th. Research indicates that (+)-epicamphor is predominantly reduced to (+)-epiborneol nih.gov. Furthermore, the unstable form of this compound can be quantitatively reduced using sodium borohydride (NaBH₄) in methanol (B129727) (MeOH) researchgate.net.

Oxidative Processes Oxidative reactions of this compound typically lead to ring-opened or more oxidized products. Oxidation of this compound can yield d-camphoric acid archive.org. When epicampholenic acid is subjected to oxidation with permanganate, it transforms into dihydroxydihydro-α-campholenic acid, which upon further oxidation with chromic acid, yields isoketocamphoric acid archive.org. In Baeyer-Villiger oxidation, this compound exhibits a complete conversion to a sterically favored product, suggesting a specific fragmentation pathway. This contrasts with camphor, which typically yields a mixture of regioisomers under similar conditions hawaii.eduacs.org. This regioselectivity in this compound's oxidation is attributed to the steric hindrance on its exo face, leading the oxidation to occur preferentially on the endo side vmou.ac.in.

Comparative Reactivity Studies with Camphor Derivatives

Comparative studies between this compound and its structural isomer, camphor, reveal notable differences in their chemical reactivity, primarily influenced by their distinct stereochemical arrangements and the positioning of their carbonyl groups.

Reactivity of the Carbonyl Group A key structural difference lies in the attachment of the carbonyl group: in camphor, it is linked to a tertiary >CMe group, whereas in this compound, it is attached to a secondary >CH group archive.org. This structural variation might suggest a greater reactivity for the carbonyl group in this compound compared to camphor; however, studies indicate that this difference in relative reactivity is, at most, only slight archive.org.

Hydroxymethylene Derivatives The behavior of hydroxymethylene derivatives of camphor and this compound also highlights differences. Hydroxymethylene-epicamphor exhibits a slower transformation into a yellow, viscous modification compared to hydroxymethylenecamphor archive.org. Additionally, the mutarotation observed in hydroxymethylene-epicamphor is slight and occurs in an opposite sense to that of hydroxymethylenecamphor archive.org.

Baeyer-Villiger Oxidation Selectivity As noted in reductive and oxidative processes, the Baeyer-Villiger oxidation of this compound results in complete conversion to a single, sterically favored product, unlike camphor which produces a mixture of regioisomers hawaii.eduacs.org. This difference underscores the impact of steric effects on reaction pathways in these bicyclic systems.

Reduction Products in Metabolism Metabolic studies in rabbits demonstrate differing reduction pathways: (+)-camphor is reduced to (+)-borneol and hydroxylated products, while (+)-epicamphor is primarily reduced to (+)-epiborneol nih.gov. This indicates distinct stereochemical preferences in biological reduction mechanisms.

Bromination Patterns Direct bromination of this compound results in the substitution of a hydrogen atom from the >CH₂ group, rather than the >CH group, during its conversion to epicamphorcarboxylic acid and bromothis compound archive.org. This specificity in substitution patterns further differentiates its reactivity from that of camphor derivatives.

Impurity Profiling and Reference Standard Applications in Pharmaceutical Research

This compound serves as a critical reference standard in pharmaceutical research, particularly for impurity profiling and ensuring the quality of camphor-based active pharmaceutical ingredients (APIs). It is a well-characterized chemical compound, compliant with regulatory guidelines, and plays an essential role throughout the drug development lifecycle synzeal.comaxios-research.compharmaffiliates.comcleanchemlab.comaxios-research.com.

This compound as a Reference Standard for Camphor Active Pharmaceutical Ingredients

This compound is widely utilized as a reference standard for camphor APIs axios-research.compharmaffiliates.comcleanchemlab.comaxios-research.com. Its availability with detailed characterization data ensures compliance with regulatory guidelines, facilitating its use in various stages of pharmaceutical manufacturing synzeal.com. The product's traceability against official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), can also be provided, which is crucial for regulatory submissions and quality assurance synzeal.comaxios-research.com.

Role in Analytical Method Development and Validation in Pharmaceutical Quality Control

This compound is instrumental in the analytical method development (AMV) and validation processes within pharmaceutical quality control (QC) applications synzeal.comaxios-research.comaxios-research.com. Analytical method development involves the systematic selection and optimization of methods to accurately measure attributes such as the identity, purity, potency, and stability of drug substances and products emerypharma.comupm-inc.comlabmanager.com.

Once developed, these methods undergo rigorous validation to demonstrate their suitability for their intended use, ensuring they produce reliable and consistent results over time emerypharma.comupm-inc.comlabmanager.com. Key parameters evaluated during method validation include:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of analyte in the sample.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions.

Robustness: The capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. emerypharma.com

These processes are fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products, providing essential support for drug formulation, quality control, and successful regulatory submissions upm-inc.comlabmanager.com.

Methodologies for Impurity Localization and Quantification

While this compound serves as a reference standard for impurity profiling, the specific methodologies for its impurity localization and quantification are generally aligned with standard pharmaceutical analytical practices. These practices are crucial for identifying unknown impurities and assessing potential genotoxic compounds associated with camphor APIs axios-research.comlabmanager.com. Common analytical techniques employed for impurity analysis in pharmaceuticals include:

High-Performance Liquid Chromatography (HPLC): Widely used for separation, identification, and quantification of components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS/MS): Provide highly sensitive and specific detection, allowing for identification and structural elucidation of impurities.

Gas Chromatography-Flame Ionization Detector/Mass Spectrometry (GC-FID/MS): Suitable for volatile impurities, offering separation and identification capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of impurities. emerypharma.comlabmanager.com

These advanced analytical tools, in conjunction with the use of reference standards like this compound, enable comprehensive impurity profiling to meet stringent pharmaceutical quality control requirements.

Q & A

Q. How is Epicamphor structurally identified and characterized in experimental settings?

this compound’s identification involves spectroscopic techniques (e.g., NMR for stereochemical analysis) and chromatographic methods (GC-MS for purity assessment). For example, its reduction to (+)-epiborneol in rabbits was confirmed via glucuronide metabolite quantification and comparative analysis with known standards . Experimental protocols should detail solvent systems, instrumentation calibration, and reproducibility checks, as outlined in standardized organic chemistry methodologies .

Q. What are the standard protocols for synthesizing this compound in laboratory conditions?

Synthesis typically follows catalytic reduction or oxidation pathways, with strict control over reaction conditions (e.g., temperature, pH). For instance, the reduction of camphor derivatives to this compound requires NADH cofactor involvement, as observed in metabolic studies . Researchers must document reaction yields, side products, and purification steps (e.g., recrystallization) to ensure reproducibility .

Q. How do researchers design controlled experiments to study this compound’s metabolic pathways?

Experimental designs should adhere to the P-E/I-C-O framework:

  • Population : Model organisms (e.g., rabbits) or in vitro systems.
  • Exposure/Intervention : Dose-dependent administration of this compound.
  • Comparison : Baseline metabolite profiles vs. post-intervention data.
  • Outcome : Quantification of glucuronide conjugates or hydroxylated derivatives . Statistical power calculations and ethical approvals are critical for validity .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound be resolved?

Discrepancies (e.g., variations in hydroxylation sites) require:

  • Comparative replication : Reproducing studies under identical conditions to isolate variables (e.g., enzyme activity differences).
  • Computational modeling : Molecular docking simulations to assess steric hindrance effects on metabolite formation .
  • Meta-analysis : Systematic reviews of historical data to identify methodological biases or instrumentation limitations .

Q. What advanced analytical strategies address challenges in isolating this compound’s stereoisomers?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are critical for resolving stereoisomers. Researchers must validate separations using enantiomeric purity standards and report retention times, column specifications, and temperature gradients .

Q. How can researchers leverage omics technologies to explore this compound’s enzyme interactions?

Proteomic or metabolomic workflows (e.g., LC-MS/MS) identify enzyme systems (e.g., cytochrome P450 isoforms) involved in this compound metabolism. Data should be cross-referenced with genomic databases and analyzed using pathway enrichment tools to confirm biological relevance .

What frameworks guide the formulation of hypothesis-driven research questions on this compound’s thermodynamic stability?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in knowledge. For example:

  • Novelty: Investigating how steric hindrance in this compound influences reduction kinetics compared to camphor analogs.
  • Feasibility: Accessing synchrotron facilities for structural analysis .

Methodological Considerations

Q. How should researchers document experimental uncertainties in this compound studies?

Uncertainty budgets must include:

  • Instrument error margins (e.g., GC-MS detection limits).
  • Biological variability (e.g., inter-subject metabolic differences in animal models).
  • Statistical confidence intervals for quantitative outcomes .

Q. What strategies optimize literature reviews for this compound-related research?

Use Boolean search terms (e.g., "this compound AND metabolism NOT industrial") in databases like PubMed or Google Scholar. Filter results by study type (e.g., in vivo, computational) and validate sources against high-impact journals .

Q. How can researchers ensure ethical compliance in this compound trials involving animal models?

Follow institutional guidelines for humane endpoints, sample size minimization, and metabolic cage protocols. Document compliance with ARRIVE or similar reporting standards .

Data Presentation & Reproducibility

Q. What are best practices for presenting raw data on this compound’s metabolites?

  • Include processed data (e.g., chromatograms, spectral peaks) in the main manuscript.
  • Archive raw datasets (e.g., NMR FID files) in supplementary materials with metadata descriptors .

Q. How can conflicting results from this compound studies be visualized for peer review?

Use forest plots for meta-analyses or heatmaps to highlight metabolic pathway discrepancies. Annotate figures with error bars and significance thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.